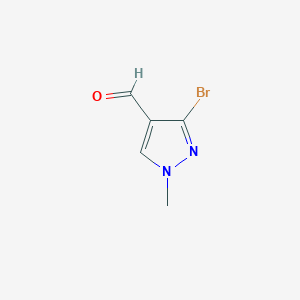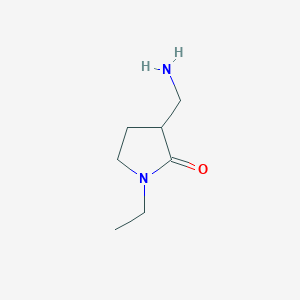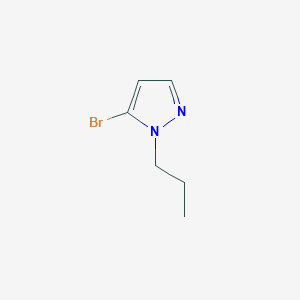
3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
Descripción general
Descripción
“3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” is a chemical compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It is also known to have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine”, has been reported in various studies . These compounds are synthesized using various nitrogen sources . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” is characterized by the presence of a 1,2,4-triazole ring . This ring is one of the most important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
“3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” is known to participate in various chemical reactions. For instance, it is used as a ligand for transition metals to create coordination complexes . It is also known to have the ability to accept and transfer acyl groups in synthetic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” include a melting point of 186-188 °C, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, a derivative of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, was synthesized and characterized through various methods including NMR, MS, elemental analyses, and X-ray structure determination. Its structure was extensively studied using Density Functional Theory (DFT), providing insights into atomic net charges and bond lengths and angles (Mu et al., 2015).
Antimicrobial Evaluations
- A series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, similar in structure to 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, were synthesized and tested for antimicrobial activity. The study highlighted the potential of these compounds as antimicrobial agents (Prakash et al., 2011).
Applications in Material Science
- The synthesis and characterization of triazolopyridines, including derivatives of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, have been conducted. These compounds, due to their unique structural properties, are potentially useful in material science applications (El-Kurdi et al., 2021).
Selective Extraction Studies
- Studies involving 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine type compounds, related to 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, have demonstrated their efficiency in selectively extracting Am(III) over Eu(III) from acidic solutions, indicating potential applications in chemical separation processes (Kolarik et al., 1999).
Photophysical Studies
- Investigations into the photophysical properties of compounds like 2-(1H-pyrazol-5-yl)pyridines, related to 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, have provided insights into their potential use in photonic devices due to their distinct luminescent properties (Vetokhina et al., 2012).
Safety and Hazards
“3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine” is classified as an irritant . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Target of Action
3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions . .
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through the formation of coordination complexes . This interaction can lead to changes in the target’s function or structure.
Biochemical Pathways
It’s known that 1,2,4-triazoles can affect various biochemical processes due to their ability to form coordination complexes .
Result of Action
It’s known that 1,2,4-triazoles can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Like other chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
3-bromo-5-(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLTTRRSSZKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | |
CAS RN |
1566968-89-5 | |
| Record name | 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)




![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)


![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)

